molecular formula C8H18N2 B2961897 6-Ethyl-2,2-dimethylpiperazine CAS No. 1368181-07-0

6-Ethyl-2,2-dimethylpiperazine

Cat. No.: B2961897
CAS No.: 1368181-07-0
M. Wt: 142.246
InChI Key: WCKZXMKECXRNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2,2-dimethylpiperazine is a chemical compound with the molecular formula C8H18N2 . It is a derivative of piperazine, a heterocyclic organic compound . The compound is often found in the form of a dihydrochloride salt .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with methyl groups, and one of the nitrogen atoms is substituted with an ethyl group .

Scientific Research Applications

Synthetic Chemistry and Natural Product Synthesis

Piperazine derivatives are crucial in the synthesis of complex natural products, especially in the realm of epidithiodiketopiperazines (ETPs) and related alkaloids. These compounds are known for their potent anticancer properties. For example, the total synthesis of ETP alkaloids has advanced the understanding of their molecular architecture and provided insights into their potential as anticancer molecules. The complexity of ETP alkaloids, with densely functionalized cores and multiple stereogenic centers, poses significant synthetic challenges that researchers have overcome through innovative strategies, highlighting the importance of piperazine derivatives in accessing biologically active natural products (Kim & Movassaghi, 2015).

Molecular Structure and Spectroscopy

The study of piperazine derivatives extends to understanding their molecular structure, hydrogen bonding, and basicity. For instance, research on N,N′-dimethylpiperazine betaines and their hydrohalides has provided insights into their crystal structures and spectroscopic properties. These studies are essential for elucidating the fundamental aspects of hydrogen bonding and molecular interactions, which are critical for designing more effective pharmaceuticals and materials (Dega-Szafran et al., 2002).

Pharmacology and Drug Design

The applications of piperazine derivatives in pharmacology are vast, with several compounds showing significant potential as therapeutic agents. For example, epipolythiodiketopiperazine (ETP) alkaloids, which share structural similarities with piperazine derivatives, have shown a broad range of potent biological properties, including anticancer, antitumor, and antibacterial activities. These activities are reflective of their structural diversity and underscore the potential of piperazine derivatives in drug discovery and development (Zhu et al., 2017).

Material Science and Polymer Chemistry

In material science, piperazine derivatives play a role in the synthesis and functionalization of polymers. For example, the polymerization kinetics of poly(amidoamine)s, involving piperazine as a monomer, have been studied in various solvents. These investigations provide valuable insights into the mechanisms of polymer formation and the properties of the resulting materials, which have applications in biomedicine, filtration, and catalysis (Manfredi et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 1-Ethyl-2,2-dimethylpiperazine dihydrochloride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a flammable solid and may cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Piperazine derivatives, including 6-Ethyl-2,2-dimethylpiperazine, have potential applications in various fields due to their versatile chemical properties. They are often found in drugs or bioactive molecules, and their widespread presence is due to their different possible roles depending on their position in the molecule and on the therapeutic class . Future research may focus on exploring these applications further.

Properties

IUPAC Name

6-ethyl-2,2-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-7-5-9-6-8(2,3)10-7/h7,9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZXMKECXRNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.